molecular formula C8H8BrClO2S B13631046 1-(3-Bromophenyl)ethane-1-sulfonyl chloride

1-(3-Bromophenyl)ethane-1-sulfonyl chloride

Cat. No.: B13631046
M. Wt: 283.57 g/mol
InChI Key: PMYJPJUMXQZETJ-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)ethane-1-sulfonyl chloride: is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, an ethane chain, and a sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromophenyl)ethane-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the sulfonylation of 1-(3-bromophenyl)ethane using chlorosulfonic acid. The reaction typically requires a solvent such as dichloromethane and is conducted under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale sulfonylation reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromophenyl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution:

    Nucleophilic Substitution: The sulfonyl chloride group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the chloride atom.

    Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, leading to the formation of different oxidation states and functional groups.

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) and iron(III) bromide (FeBr3) are commonly used.

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents are typical.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are often employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield sulfonamide derivatives.

Scientific Research Applications

1-(3-Bromophenyl)ethane-1-sulfonyl chloride has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions.

    Industry: The compound is used in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 1-(3-bromophenyl)ethane-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The bromine atom on the phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Comparison with Similar Compounds

    1-(4-Bromophenyl)ethane-1-sulfonyl chloride: Similar structure but with the bromine atom in the para position.

    1-(3-Chlorophenyl)ethane-1-sulfonyl chloride: Similar structure but with a chlorine atom instead of bromine.

    1-(3-Bromophenyl)ethane-1-sulfonic acid: Similar structure but with a sulfonic acid group instead of sulfonyl chloride.

Uniqueness: 1-(3-Bromophenyl)ethane-1-sulfonyl chloride is unique due to the presence of both a bromine atom and a sulfonyl chloride group, which confer distinct reactivity and functionalization potential. This combination allows for versatile applications in synthetic chemistry and industrial processes.

Properties

Molecular Formula

C8H8BrClO2S

Molecular Weight

283.57 g/mol

IUPAC Name

1-(3-bromophenyl)ethanesulfonyl chloride

InChI

InChI=1S/C8H8BrClO2S/c1-6(13(10,11)12)7-3-2-4-8(9)5-7/h2-6H,1H3

InChI Key

PMYJPJUMXQZETJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)Br)S(=O)(=O)Cl

Origin of Product

United States

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